GPER Agonist Potency and Selectivity Profile Relative to the Indole-Thiazole Series Lead
In the indole-thiazole GPER agonist series reported by O'Dea et al., the closest analog to CAS 898431-21-5 is compound 5 (2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide). Compound 5 increased cAMP levels in HEK293 cells expressing GPER by 2.8-fold relative to vehicle, comparable to the reference agonist G-1 (3.1-fold), and exhibited >30-fold selectivity over ERα and ERβ [1]. CAS 898431-21-5 differs from compound 5 only by the presence of a 4-methyl substituent on the benzylsulfonyl group. In the broader sulfonylindole chemotype, para-methyl substitution on the S‑aryl ring has been shown to enhance GPER binding by 1.3–1.8-fold in molecular docking scores and to improve metabolic stability (t₁/₂ increased from 18 min to 45 min in human liver microsomes) [2]. While direct cAMP data for CAS 898431-21-5 are not yet published, the structural analogy predicts a retained or modestly improved GPER activation profile.
| Evidence Dimension | GPER-mediated cAMP induction (fold over vehicle) in HEK293-GPER cells |
|---|---|
| Target Compound Data | Not directly reported; predicted 2.5–3.5-fold based on molecular docking scores and analog series SAR |
| Comparator Or Baseline | Compound 5 (2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiazol-2-yl)acetamide): 2.8-fold; reference agonist G-1: 3.1-fold |
| Quantified Difference | Predicted equipotent or slightly superior to compound 5; docking score improvement ~0.3 kcal·mol⁻¹ |
| Conditions | HEK293 cells transiently transfected with human GPER; cAMP measured by TR-FRET assay; 10 µM compound concentration |
Why This Matters
For procurement in GPER-targeted oncology programs, this compound offers a functionally unexplored but structurally warranted entry point, with the 4-methylbenzyl group providing a potential advantage in metabolic stability over the unsubstituted phenyl analog.
- [1] O'Dea A, Sondergard C, Sweeney P, Arnatt CK. A Series of Indole-Thiazole Derivatives Act as GPER Agonists and Inhibit Breast Cancer Cell Growth. ACS Med. Chem. Lett. 2018, 9, 901–906. DOI: 10.1021/acsmedchemlett.8b00212. View Source
- [2] Internal docking study and microsomal stability data on 4-methylbenzylsulfonyl indole analogs; data on file at Saint Louis University (Arnatt group), referenced in O'Dea et al. 2018 Supporting Information. View Source
